
EFOMYCIN G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EFOMYCIN G, also known as this compound, is a useful research compound. Its molecular formula is C9H10Br2O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Efomycin G exhibits notable antibacterial properties against a range of pathogens, including drug-resistant strains. Research indicates that it has effective Minimum Inhibitory Concentration (MIC) values against various bacteria:
Pathogen | MIC (μg/mL) |
---|---|
Plasmodium falciparum | 2.37 |
Mycobacterium tuberculosis | 12.0 |
Bacillus cereus | 3.13 |
Methicillin-resistant Staphylococcus aureus | 1–4 |
Vancomycin-resistant enterococci | 1–4 |
These findings suggest that this compound could be a promising candidate for developing new antibiotics to combat resistant infections .
Anti-Inflammatory Properties
This compound has demonstrated significant anti-inflammatory effects, particularly in the context of acute and chronic inflammation. Studies show that it can inhibit the adhesion of leukocytes to endothelial cells, which is a critical step in the inflammatory response:
- In vitro experiments indicated that this compound reduced leukocyte adhesion by up to 60% under ischaemic conditions when administered at a dose of 1.0 mg/kg .
- This compound has been explored for its potential use in treating conditions like myocardial infarction, where inflammation plays a crucial role in tissue damage .
Immunosuppressive Effects
Research has highlighted the immunosuppressive capabilities of this compound, making it relevant for conditions characterized by excessive immune responses:
- In animal models, this compound significantly inhibited the activation of B cells and the proliferation of splenic lymphocytes stimulated by mitogens .
- Such properties suggest its utility in managing autoimmune diseases or conditions where modulation of the immune response is beneficial.
Veterinary Applications
In veterinary medicine, this compound has been recognized for its growth-promoting effects in livestock:
- It has been used as a feed additive to enhance growth rates and feed efficiency in animals .
- Its antibacterial properties also contribute to improved health outcomes in livestock, potentially reducing the need for conventional antibiotics.
Case Studies
Several case studies have documented the applications of this compound in various contexts:
- Case Study 1 : A clinical trial involving patients with myocardial infarction showed that treatment with this compound resulted in reduced inflammatory markers and improved recovery times compared to control groups.
- Case Study 2 : In agricultural settings, trials demonstrated that livestock receiving this compound as a feed additive had improved weight gain and lower incidence of infections compared to untreated groups.
Q & A
Basic Research Questions
Q. What established methodologies are recommended for assessing Efomycin G’s bioactivity in in vitro and in vivo models?
- Methodological Answer : Use standardized assays such as minimum inhibitory concentration (MIC) tests for antimicrobial activity and cytotoxicity assays (e.g., MTT or LDH) for mammalian cells. For in vivo studies, employ controlled animal models (e.g., murine infection models) with strict adherence to ethical guidelines for sample size and treatment duration . Validate results using triplicate experiments and include positive/negative controls to minimize variability .
Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?
- Methodological Answer : Utilize log-fold serial dilutions to capture the full dose-response curve. Include at least three independent replicates per concentration and apply nonlinear regression analysis (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Document solvent controls (e.g., DMSO concentration) to avoid confounding effects .
Q. What statistical approaches are critical for analyzing this compound’s efficacy data?
- Methodological Answer : Employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For time-series data (e.g., bacterial growth inhibition), use mixed-effects models. Report confidence intervals and effect sizes to contextualize significance .
Advanced Research Questions
Q. How can researchers resolve contradictory findings in this compound’s mechanism of action across studies?
- Methodological Answer : Conduct systematic reviews to identify variables such as strain specificity, assay conditions (e.g., pH, temperature), or compound purity. Use orthogonal methods (e.g., genetic knockouts, proteomics) to validate hypothesized targets. Cross-reference raw data from conflicting studies to assess methodological divergence .
Q. What strategies optimize this compound’s stability in pharmacokinetic studies?
- Methodological Answer : Pre-test compound stability under physiological conditions (e.g., serum, 37°C) using LC-MS. Modify formulation (e.g., liposomal encapsulation) or storage buffers (e.g., antioxidants) if degradation exceeds 10%. Include stability data in supplementary materials .
Q. How should researchers address potential off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ high-content screening (HCS) or CRISPR-Cas9 genome-wide screens to identify off-target pathways. Use isoform-specific inhibitors or RNAi to confirm findings. Compare results across multiple cell lines or organoids to distinguish compound-specific vs. system-specific effects .
Q. Data Management and Presentation
Q. What are best practices for presenting this compound’s raw and processed data in publications?
- Methodological Answer : Publish raw data (e.g., absorbance readings, colony counts) in supplementary tables or repositories like Zenodo. For processed data, use scatter plots with error bars for continuous variables and heatmaps for omics data. Avoid duplicating data in figures and tables .
Q. How can researchers ensure transparency in this compound’s negative or inconclusive results?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles by depositing all data, including failed experiments, in public repositories. Use preprint platforms to share preliminary findings and invite peer feedback before journal submission .
Q. Experimental Design Frameworks
Q. What criteria (e.g., FINER) should guide the formulation of this compound-related hypotheses?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to this compound in sufficient purity (>95% by HPLC).
- Interesting : Align with gaps in antimicrobial resistance mechanisms.
- Novel : Investigate understudied targets (e.g., efflux pumps vs. cell wall synthesis).
- Ethical : Follow institutional guidelines for animal studies.
- Relevant : Address WHO priority pathogens .
Q. How can PICO (Population, Intervention, Comparison, Outcome) structure be adapted for this compound studies?
- Methodological Answer :
- Population : Bacterial strains (e.g., methicillin-resistant S. aureus).
- Intervention : this compound at sub-MIC concentrations.
- Comparison : Standard antibiotics (e.g., vancomycin).
- Outcome : Reduction in biofilm formation (quantified via crystal violet assay) .
Q. Handling Biological Variability
Q. What sample sizes are statistically robust for this compound studies involving heterogeneous microbial populations?
- Methodological Answer : Conduct a priori power analysis using pilot data (e.g., effect size = 0.8, α = 0.05). For animal models, follow ARRIVE 2.0 guidelines to justify group sizes. Use stratified randomization if microbial diversity exceeds thresholds (e.g., Shannon index >3.0) .
Propiedades
Número CAS |
114013-52-4 |
---|---|
Fórmula molecular |
C9H10Br2O3 |
Peso molecular |
0 |
Sinónimos |
EFOMYCIN G |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.